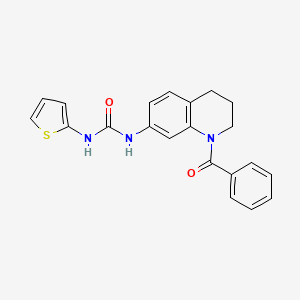

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea typically involves the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Urea formation: The benzoylated tetrahydroquinoline is reacted with thiophene-2-yl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thiophene moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme or receptor interactions.

Medicine: Potential therapeutic applications as enzyme inhibitors or receptor modulators.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea would depend on its specific target. Generally, urea derivatives can act by:

Inhibiting enzymes: By binding to the active site and preventing substrate access.

Modulating receptors: By interacting with receptor sites and altering their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Benzoyl-3-(thiophen-2-yl)urea: Lacks the tetrahydroquinoline moiety.

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea: Lacks the thiophene moiety.

Uniqueness

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea is unique due to the presence of both the tetrahydroquinoline and thiophene moieties, which may confer distinct chemical and biological properties compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Biologische Aktivität

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C24H23N3O, with a molecular weight of approximately 401.5 g/mol. The compound features a tetrahydroquinoline core linked to a thiophene moiety through a urea functional group. The unique structure contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Several studies have demonstrated that derivatives of tetrahydroquinoline compounds possess significant antitumor properties. For instance, related compounds have shown GI50 values ranging from 15 to 25 μM against different cancer cell lines such as MDA-MB-435 (breast cancer) and RPMI-8226 (leukemia) .

- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes. For example, related urea derivatives have shown inhibition of GSK-3β activity with IC50 values as low as 140 nM, indicating potential applications in treating diseases like Alzheimer's .

The mechanisms through which this compound exerts its effects are multifaceted:

- Enzyme Inhibition : The compound may interact with various enzymes by binding to active sites or allosteric sites, leading to modulation of their activity.

- Cell Cycle Arrest : Some studies suggest that compounds in this class can induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels in cancer cells, contributing to cytotoxicity.

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds:

Case Study 1: Antitumor Activity

A study evaluated the antitumor efficacy of several urea derivatives similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 15 μM to 30 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-435 | 15 |

| Compound B | RPMI-8226 | 21 |

| Compound C | OVCAR-4 | 25 |

Case Study 2: Enzyme Inhibition

In another study focusing on GSK-3β inhibition by urea derivatives, it was found that certain compounds reduced GSK-3β activity by over 50% at concentrations around 1 μM. This suggests a promising avenue for developing treatments for conditions like Alzheimer's disease .

Eigenschaften

IUPAC Name |

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c25-20(16-6-2-1-3-7-16)24-12-4-8-15-10-11-17(14-18(15)24)22-21(26)23-19-9-5-13-27-19/h1-3,5-7,9-11,13-14H,4,8,12H2,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWJQQOAJOSJBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.